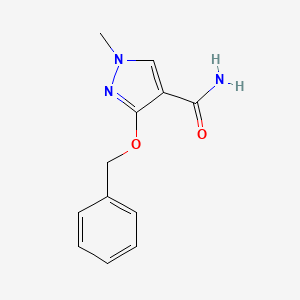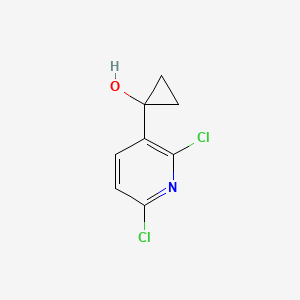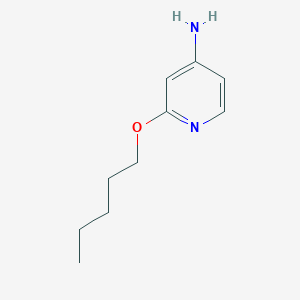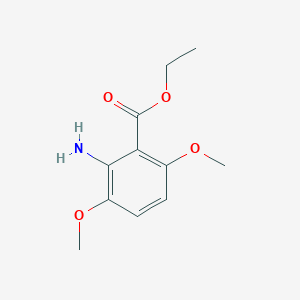
Ethyl 2-amino-3,6-dimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-3,6-dimethoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, two methoxy groups, and an amino group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-3,6-dimethoxybenzoate typically involves the esterification of 2-amino-3,6-dimethoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for pharmaceutical applications.
化学反応の分析
Types of Reactions: Ethyl 2-amino-3,6-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Ethyl 2-amino-3,6-dimethoxybenzyl alcohol.
Substitution: Derivatives with various functional groups replacing the methoxy groups.
科学的研究の応用
Ethyl 2-amino-3,6-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of ethyl 2-amino-3,6-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxy groups may enhance lipophilicity, facilitating membrane permeability. These interactions can modulate biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Ethyl 2,6-dimethoxybenzoate: Lacks the amino group, resulting in different reactivity and applications.
Methyl 2-amino-3,6-dimethoxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical properties and reactivity.
Uniqueness: this compound is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and biological properties
特性
分子式 |
C11H15NO4 |
|---|---|
分子量 |
225.24 g/mol |
IUPAC名 |
ethyl 2-amino-3,6-dimethoxybenzoate |
InChI |
InChI=1S/C11H15NO4/c1-4-16-11(13)9-7(14-2)5-6-8(15-3)10(9)12/h5-6H,4,12H2,1-3H3 |
InChIキー |
MMHPKEXVZQGJSW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=CC(=C1N)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


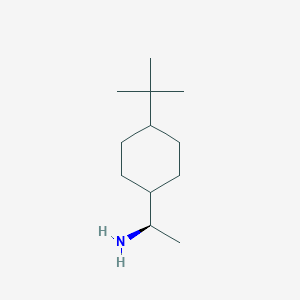



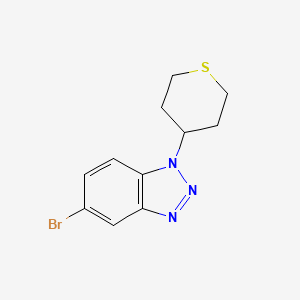

![3-(6-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B15316271.png)
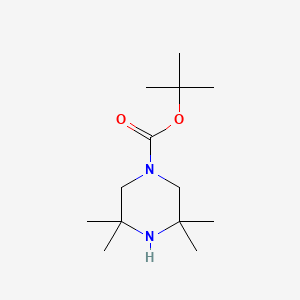
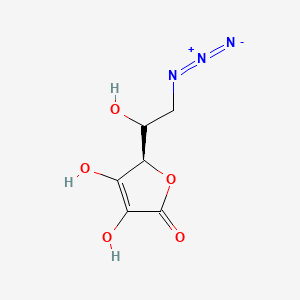

![5-Amino-3-[3-(trifluoromethyl)-2-pyridyl]isoxazole](/img/structure/B15316296.png)
